Product packaging for 5-Chloro-N,2-dimethylaniline hydrochloride(Cat. No.:CAS No. 1187386-18-0)

5-Chloro-N,2-dimethylaniline hydrochloride

Cat. No.: B1462899
CAS No.: 1187386-18-0
M. Wt: 192.08 g/mol
InChI Key: YGQVPSIEKHCIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃): The spectrum displays a singlet at δ 2.98 ppm for the N-methyl group, a doublet at δ 2.37 ppm for the 2-methyl substituent (J = 3.7 Hz), and aromatic protons as a multiplet between δ 7.08–7.20 ppm. The deshielded N–H proton in the hydrochloride salt appears as a broad singlet at δ 11.50 ppm.

¹³C NMR (101 MHz, CDCl₃): Key signals include δ 38.2 ppm (N–CH₃), δ 21.5 ppm (C–CH₃), and aromatic carbons at δ 132.9 ppm (C–Cl), δ 129.6 ppm (C–N), and δ 117.2 ppm (C–H meta to Cl).

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 2.37 (d) 2-CH₃
¹H 2.98 (s) N–CH₃
¹H 7.08–7.20 (m) Aromatic H
¹³C 38.2 N–CH₃
¹³C 132.9 C–Cl (ipso)

Infrared (IR) and Raman Spectroscopy

IR spectra (KBr pellet) show a broad absorption at 2500–3000 cm⁻¹ attributed to N⁺–H stretching vibrations in the hydrochloride salt. Aromatic C–H stretching modes appear at 3030–3100 cm⁻¹, while C–Cl and C–N stretches are observed at 740 cm⁻¹ and 1240 cm⁻¹, respectively. Raman spectroscopy reveals a strong band at 1600 cm⁻¹ corresponding to in-plane ring deformations and a weak peak at 450 cm⁻¹ for C–Cl bending.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) of the compound shows a molecular ion peak at m/z 192.08 [M+H]⁺. Major fragments include m/z 157.03 [M+H–Cl]⁺ (100% abundance) and m/z 142.05 [M+H–CH₃NH₂]⁺ (65% abundance). High-resolution MS confirms the isotopic pattern for Cl₂ (3:1 ratio at m/z 192.08 and 194.08).

Fragment m/z Assignment
[M+H]⁺ 192.08 Molecular ion
[M+H–Cl]⁺ 157.03 Loss of chlorine
[C₇H₈N]⁺ 142.05 Loss of CH₃NH₂ and Cl

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) Simulations

Geometry optimizations at the B3LYP/6-311++G(d,p) level predict a bond length of 1.74 Å for C–Cl and 1.47 Å for C–N. The N–H bond in the protonated amine is elongated to 1.02 Å compared to 1.01 Å in the free base. Solvent effects (PCM model, acetonitrile) increase the dipole moment from 4.2 D (gas phase) to 6.8 D, enhancing solubility in polar solvents.

Parameter Gas Phase Acetonitrile
C–Cl Bond Length (Å) 1.74 1.75
Dipole Moment (D) 4.2 6.8
HOMO-LUMO Gap (eV) 5.1 4.9

Molecular Orbital Analysis and Charge Distribution

The highest occupied molecular orbital (HOMO) localizes on the aromatic ring and chlorine atom (−6.2 eV), while the lowest unoccupied orbital (LUMO) resides on the N-methyl group (−1.1 eV). Natural population analysis (NPA) assigns a charge of −0.32 e to chlorine and +0.45 e to the protonated nitrogen.

Atom Charge (e)
Cl −0.32
N (amine) +0.45
C (2-CH₃) −0.18

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11Cl2N B1462899 5-Chloro-N,2-dimethylaniline hydrochloride CAS No. 1187386-18-0

Properties

IUPAC Name

5-chloro-N,2-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-6-3-4-7(9)5-8(6)10-2;/h3-5,10H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQVPSIEKHCIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675167
Record name 5-Chloro-N,2-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-18-0
Record name Benzenamine, 5-chloro-N,2-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-N,2-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 5-Chloro-2-nitroaniline Followed by Reduction and Methylation

  • Step 1: Nitration and Chlorination

    • Starting from suitably substituted aniline derivatives, selective chlorination at the 5-position is achieved.
    • Nitration introduces a nitro group at the 2-position.
  • Step 2: Reduction of Nitro Group

    • The 2-nitro group is reduced to an amine using hydrogen gas in the presence of palladium catalysts or chemical reducing agents like sodium borohydride.
  • Step 3: Methylation

    • The resulting 5-chloro-2-aminophenyl intermediate undergoes methylation.
    • Methyl iodide is commonly used as the methylating agent.
    • A base such as sodium carbonate facilitates the methylation of both the aniline nitrogen and the 2-position methyl group.
  • Step 4: Formation of Hydrochloride Salt

    • The free base is converted to the hydrochloride salt by treatment with hydrochloric acid, improving solubility and crystallinity.

This method is favored for its relatively high yield and purity, especially when followed by recrystallization purification.

Industrial Scale Synthesis

  • Industrial production uses controlled large-scale nitration, reduction, and methylation steps.
  • Process parameters such as temperature, solvent choice, and catalyst loading are optimized to maximize yield and purity.
  • Purification typically involves recrystallization or chromatographic separation to remove secondary components and unreacted starting materials.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Range Notes
Nitration Mixed acid (HNO3/H2SO4) 0–25 °C Controlled to avoid over-nitration
Chlorination Chlorinating agents (e.g., Cl2, SO2Cl2) Ambient to 50 °C Selective 5-position substitution
Reduction H2 gas + Pd/C catalyst or NaBH4 25–80 °C Complete nitro to amine conversion
Methylation Methyl iodide + Na2CO3 (base) 30–70 °C Dual methylation at N and 2-position
Hydrochloride Salt Formation HCl in ethanol or water Ambient Salt formation for isolation and stability

Alternative Synthetic Approaches

While the classical route focuses on nitration-reduction-methylation, some patents describe novel methods involving:

  • Hydroxylamine Derivatives and Chloral Hydrate : A method involving reaction mixtures containing chloral hydrate, hydroxylamine derivatives, inorganic salts, and acids (notably hydrochloric acid) at 10–90 °C to form related intermediates, which could be adapted for synthesis of chloro-dimethylaniline derivatives.

  • Benzoxazolone Intermediates : Processes that prepare 5-chloro-2-aminophenol intermediates via benzoxazolone reactions in aqueous media, followed by pH adjustments and crystallization steps. These intermediates can be further methylated to obtain the target compound.

Purification Techniques

  • Recrystallization : The hydrochloride salt is purified by recrystallization from solvents such as ethanol or water to achieve high purity (>95%).
  • Activated Carbon Treatment : Used to remove colored impurities and secondary components.
  • pH Control : Adjusting pH during work-up to optimize crystallization yield and purity.
  • Filtration and Washing : To isolate the crystalline product and remove residual impurities.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Nitration → Reduction → Methylation Classical multi-step synthesis Well-established, high yield Requires careful control of conditions
Hydroxylamine/Chloral Hydrate Route One-pot reaction with acid catalysis Potentially efficient Less commonly used, patent protected
Benzoxazolone Intermediate Route Intermediate isolation and conversion High selectivity Multi-step, requires intermediate purification

Research Findings and Analysis

  • The nitration-reduction-methylation route remains the most widely used due to its robustness and scalability.
  • Optimization of reaction temperatures and catalyst loadings significantly improves yield and reduces by-products.
  • The hydrochloride salt form enhances water solubility, facilitating purification and downstream applications.
  • Recent patent literature suggests innovative synthetic routes that may reduce steps or improve selectivity but require further industrial validation.
  • Analytical techniques such as gas chromatography confirm purity and identify minor chlorinated impurities, which are minimized by process optimization.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-N,2-dimethylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

5-Chloro-N,2-dimethylaniline hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to be utilized in the development of compounds targeting specific biological pathways.

  • Anticancer Research : Studies have shown that derivatives of this compound exhibit significant inhibition of cell proliferation in cancer cell lines. For instance, certain derivatives demonstrated IC50 values ranging from 0.126 μM to 27.4 nM against specific tumor cells. The compound may induce apoptosis by promoting caspase activation and inhibiting survival signaling pathways.
  • Antimicrobial Activity : Preliminary research indicates that this compound may possess antimicrobial properties, suggesting its potential as a candidate for developing new antimicrobial agents.

Agrochemical Applications

The compound is also valuable in the synthesis of agrochemicals. Its ability to modify biological activity makes it suitable for developing herbicides and pesticides that target specific pests or diseases affecting crops.

This compound exhibits a range of biological activities:

  • Mechanism of Action : The compound interacts with specific molecular targets within biological systems, modulating enzyme or receptor activity. This interaction influences various biochemical pathways crucial for therapeutic effects.
  • Toxicological Effects : Toxicological studies have highlighted adverse effects such as methaemoglobinaemia and decreased erythrocyte counts in animal models, emphasizing the need for careful handling and further investigation into its safety profile.

Anticancer Activity

Recent literature presents several important findings regarding the anticancer potential of this compound:

  • Inhibition of Tumor Cell Proliferation : Derivatives have shown significant efficacy against various cancer cell lines. A study reported that specific derivatives inhibited cell growth effectively, indicating potential for therapeutic development.
  • Mechanistic Insights : Research indicates that the compound may induce apoptosis in cancer cells by activating caspases and inhibiting survival pathways.

Comparative Studies

When compared to similar compounds like N,N-Dimethylaniline and other chloroanilines, this compound displays unique reactivity profiles due to its combination of chloro and methyl substituents. This uniqueness enhances its potential as a versatile intermediate in drug development.

Mechanism of Action

The mechanism of action of 5-Chloro-N,2-dimethylaniline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

Chlorinated derivatives are generally more cost-effective for industrial synthesis than brominated ones.

Substitution Position :

  • 3-Bromo-N,2-dimethylaniline lacks the para-substituted chlorine, altering its electronic properties and reducing steric hindrance near the amine group .

Salt vs. Free Base :

  • Hydrochloride salts (e.g., 5-Chloro-N,2-dimethylaniline HCl) exhibit better aqueous solubility compared to free bases (e.g., 3-Bromo-N,2-dimethylaniline), facilitating their use in solution-phase reactions .

Industrial and Research Utility

  • Pharmaceutical Intermediates : The chloro and bromo derivatives serve as precursors for antitumor agents (e.g., tubulin inhibitors) and antimicrobial compounds .
  • Material Science : The electron-withdrawing chlorine substituent in 5-Chloro-N,2-dimethylaniline HCl makes it useful in synthesizing conductive polymers or dyes .

Biological Activity

5-Chloro-N,2-dimethylaniline hydrochloride is an organic compound with significant biological activity, primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its molecular formula is C₈H₁₁ClN, and it exists as a hydrochloride salt, enhancing its solubility in polar solvents. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound can be synthesized through several methods, including the alkylation of 5-chloro-2-nitroaniline followed by reduction and methylation. The compound's structure features a chloro group at the 5-position and two methyl groups at the nitrogen and 2-positions, which contribute to its unique chemical reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme or receptor activity by binding to these targets, influencing various biochemical pathways. This interaction can lead to altered cellular responses, which are crucial for its potential therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : There is evidence supporting its use in cancer research, particularly in synthesizing compounds that inhibit tumor cell proliferation. The compound's structural features may enhance its efficacy against certain cancer cell lines.
  • Toxicological Effects : Toxicological studies have shown that exposure to 5-Chloro-N,2-dimethylaniline can lead to adverse effects such as methaemoglobinaemia and decreased erythrocyte counts in animal models . These findings highlight the need for careful handling and further investigation into its safety profile.

Case Studies and Research Findings

A review of recent literature reveals several important findings regarding the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of 5-Chloro-N,2-dimethylaniline showed significant inhibition of cell proliferation in various cancer cell lines. For example, compounds derived from this structure exhibited IC50 values ranging from 0.126 μM to 27.4 nM against specific tumor cells .
  • Mechanistic Insights : Research has identified that the compound may induce apoptosis in cancer cells by promoting caspase activation and inhibiting key signaling pathways involved in cell survival .
  • Comparative Studies : When compared to similar compounds like N,N-Dimethylaniline and other chloroanilines, this compound displayed unique reactivity profiles due to the combination of chloro and methyl substituents. This uniqueness enhances its potential as a versatile intermediate in drug development.

Data Tables

Biological Activity IC50 Values (μM) Target Cells
Anticancer0.126 - 27.4MDA-MB-231 (TNBC)
AntimicrobialNot specifiedVarious bacterial strains
ToxicityNot specifiedRat models

Q & A

Q. What are the optimized synthetic routes for 5-Chloro-N,2-dimethylaniline hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

  • Step 1 : Start with the base compound (e.g., substituted aniline) and use ethyl chloroformate and triethylamine in dichloromethane (DCM) at room temperature (RT) for initial functionalization. This method achieves >90% yield for intermediate steps .
  • Step 2 : Introduce the chloro and methyl groups via chlorosulfonic acid or alkylation agents. Sodium cyanide in DMSO under reflux can finalize the structure with 72–98% yield depending on substituent reactivity .
  • Critical Factors : Solvent polarity (DCM vs. DMSO), temperature control, and stoichiometric ratios of amines/alkylating agents significantly affect regioselectivity and byproduct formation .

Q. How can researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Compare peaks to PubChem SID/CID data for 4-(aminomethyl)-N,N-dimethylaniline hydrochloride (similar structure). Key signals: aromatic protons (~6.5–7.5 ppm), methyl groups (~2.5–3.5 ppm) .
    • HPLC-MS : Use a C18 column with UV detection at λmax ~350 nm (adjusted for nitro/chloro substituents) .
  • Purity Validation : Ensure ≥98% purity via elemental analysis or differential scanning calorimetry (DSC) to detect hydrate/solvate impurities .

Q. What are the recommended storage conditions to prevent decomposition?

Methodological Answer:

  • Storage : Store at -20°C in airtight, light-resistant containers. Avoid aqueous environments to prevent hydrolysis of the hydrochloride salt .
  • Stability Tests : Monitor decomposition via periodic TLC or FTIR to detect amine oxidation or chloride loss. Shelf life exceeds 5 years under optimal conditions .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved?

Methodological Answer:

  • Hypothesis Testing :
    • Batch Variability : Compare CAS registry numbers and synthetic routes across studies to rule out structural isomers or impurities .
    • Assay Conditions : Replicate experiments using standardized solvents (e.g., DMSO concentration <0.1% to avoid cytotoxicity artifacts) .
  • Statistical Analysis : Apply ANOVA to datasets with >3 replicates, focusing on p-value adjustments for multiple comparisons (e.g., Bonferroni correction) .

Q. What computational strategies predict solubility and reactivity in diverse solvents?

Methodological Answer:

  • LogD and Polar Surface Area (PSA) :
    • Calculate LogD at pH 5.5 and 7.4 (e.g., using ACD/Labs or MarvinSuite). For 5-Chloro-N,2-dimethylaniline derivatives, LogD ~1.2–1.8 indicates moderate lipid membrane permeability .
    • PSA <60 Ų suggests high bioavailability but may require co-solvents (e.g., PEG-400) for aqueous solubility .
  • DFT Modeling : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites for nucleophilic attack (e.g., chloro group reactivity) .

Q. How do solvent effects influence reaction mechanisms in derivatization studies?

Methodological Answer:

  • Case Study :
    • Polar Protic Solvents (e.g., Water) : Favor SN1 mechanisms due to stabilization of carbocation intermediates. Observed in hydrolysis of chloro substituents .
    • Polar Aprotic Solvents (e.g., DMF) : Promote SN2 pathways, enhancing nucleophilic substitution at the methylaniline group .
  • Mitigation Strategy : Use mixed solvents (DCM/H2O, 2:1 v/v) to balance reactivity and solubility, as demonstrated in sulfonamide derivatization .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for this compound?

Methodological Answer:

  • Root Cause Analysis :
    • Impurity Profiles : Compare HPLC chromatograms from conflicting studies; residual DMF or triethylamine may suppress yields .
    • Catalytic Traces : Check for unreported additives (e.g., Na2CO3 in amination steps), which can alter kinetics .
  • Resolution Protocol :
    • Reproduce reactions under inert atmosphere (N2/Ar) to exclude oxidative byproducts.
    • Validate yields via gravimetric analysis and internal standards (e.g., deuterated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-N,2-dimethylaniline hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Chloro-N,2-dimethylaniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.